

2-Amino-5-iodo-3-methylbenzoic Acid ^1H NMR chemical shifts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-iodo-3-methylbenzoic Acid

Cat. No.: B050607

[Get Quote](#)

An In-depth Technical Guide to the ^1H NMR Chemical Shifts of **2-Amino-5-iodo-3-methylbenzoic Acid**

This technical guide provides a detailed analysis of the expected ^1H NMR chemical shifts for **2-amino-5-iodo-3-methylbenzoic acid**. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes a summary of predicted quantitative data, a comprehensive experimental protocol for acquiring such data, and a logical diagram illustrating the relationships between the molecular structure and its NMR spectrum.

Predicted ^1H NMR Data

While direct experimental ^1H NMR data for **2-amino-5-iodo-3-methylbenzoic acid** is not readily available in the public domain, a reliable prediction of the chemical shifts can be made by analyzing the substituent effects on the aromatic ring. The following table summarizes the expected ^1H NMR chemical shifts, multiplicities, and coupling constants for the compound, likely dissolved in a common NMR solvent such as DMSO-d₆.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-4	~7.8 - 8.0	Doublet (d)	1H	~2-3
H-6	~7.5 - 7.7	Doublet (d)	1H	~2-3
-NH ₂	~4.5 - 5.5	Broad Singlet (br s)	2H	N/A
-CH ₃	~2.2 - 2.4	Singlet (s)	3H	N/A
-COOH	~12.0 - 13.0	Broad Singlet (br s)	1H	N/A

Note: These are estimated values. Actual experimental values may vary depending on the solvent, concentration, and instrument frequency. The aromatic protons H-4 and H-6 are expected to show a small meta-coupling.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for an aromatic compound like **2-amino-5-iodo-3-methylbenzoic acid**.

1. Sample Preparation:

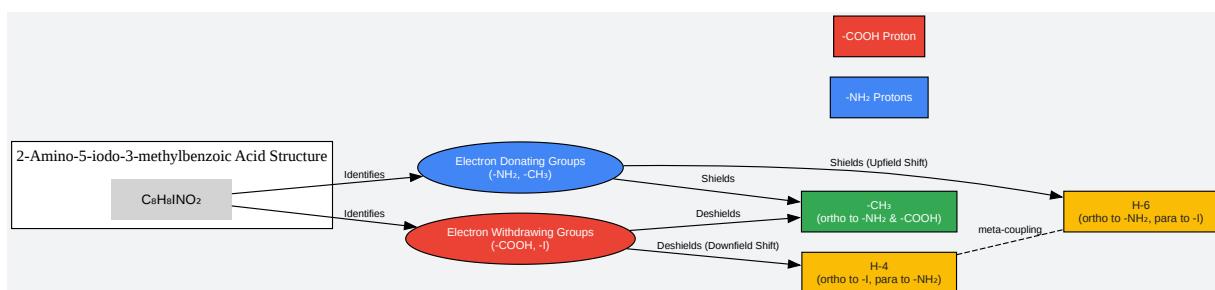
- Weigh approximately 5-10 mg of the solid **2-amino-5-iodo-3-methylbenzoic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH₂ and -COOH). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

- Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).
- Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

- The ^1H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.[\[1\]](#)
- Insert the sample into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution. This process minimizes peak broadening.
- Set the appropriate acquisition parameters, including:
 - Pulse Angle: 30-90 degrees
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16 (can be increased for dilute samples to improve signal-to-noise)
 - Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 16 ppm).
- Acquire the Free Induction Decay (FID).

3. Data Processing:


- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

- Integrate the peaks to determine the relative number of protons corresponding to each signal.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons in the molecule.

Logical Relationships in ^1H NMR Prediction

The following diagram illustrates the logical workflow for predicting the ^1H NMR chemical shifts of **2-amino-5-iodo-3-methylbenzoic acid** based on the electronic effects of its substituents.

Electron-donating groups (EDGs) like the amino ($-\text{NH}_2$) and methyl ($-\text{CH}_3$) groups tend to shield nearby protons, shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) such as the carboxylic acid ($-\text{COOH}$) and iodo ($-\text{I}$) groups deshield protons, causing a downfield shift (to higher ppm values).

[Click to download full resolution via product page](#)

Caption: Logical workflow for predicting ^1H NMR shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [2-Amino-5-iodo-3-methylbenzoic Acid 1H NMR chemical shifts]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b050607#2-amino-5-iodo-3-methylbenzoic-acid-1h-nmr-chemical-shifts>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com